molecular formula C20H16N2O4S2 B1429916 (R)-1,1'-binaphthyl-2,2'-disulfonamide CAS No. 1187629-41-9

(R)-1,1'-binaphthyl-2,2'-disulfonamide

Cat. No. B1429916
M. Wt: 412.5 g/mol
InChI Key: GHOMEMIQVSTVEP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. Techniques like chromatography and spectroscopy might be used.


Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of 3,3'-Diaryl Binaphthyl Disulfonic Acids : A method for synthesizing optically pure 3,3'-diaryl-1,1'-binaphthyl-2,2'-disulfonic acids from chiral sulfonimides has been developed. This technique is significant as it offers a way to obtain arylsulfonic acids from arylsulfonamides, which is uncommon in traditional methods (Hatano et al., 2013).

  • Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid in Asymmetric Catalysis : Chiral Bronsted acid catalysts derived from (R)- or (S)- 1,1′-bi-2-naphthol (BINOL) have found extensive use as chiral organocatalysts and ligands for metal species. These catalysts' Bronsted acidity is closely linked to their catalytic activity, making chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) an attractive option for stronger chiral Bronsted acid catalysts (Hatano & Ishihara, 2014).

  • Asymmetric Hydrogenation in Water : A study describes the synthesis of sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (binap), with a rhodium complex of this ligand being the first to perform asymmetric hydrogenation in water, showing optical yields as high as those in nonaqueous solvent (Wan & Davis, 1993).

Advanced Applications in Chemistry

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Oxidation : (R)-1,1′-Binaphthyl-2,2′-diol (R-BINOL) derived chiral phosphoric acids have been used as organocatalysts for the asymmetric oxidation of aryl alkyl sulfides and aldehyde-derived 1,3-dithianes, using aqueous hydrogen peroxide as the oxidant (Liu et al., 2012).

  • Enantioselective Catalysis in Mannich-type Reactions : Pyridinium 1,1'-binaphthyl-2,2'-disulfonates have been used as chiral Brønsted acid-base combined salt catalysts for efficient enantioselective catalysis in Mannich-type reactions (Hatano et al., 2008).

  • Enantioselective Direct Aminalization : Chiral ammonium 1,1'-binaphthyl-2,2'-disulfonates have been used for catalyzing the enantioselective addition of primary amides to aromatic aldimines, demonstrating effective enantioselective direct aminal synthesis (Hatano et al., 2012).

Materials Science and Catalysis

  • Water Resistant Sulfonated Polyimides : Sulfonated polyimides synthesized from 4,4'-binaphthyl-1,1',8,8'-tetracarboxylic dianhydride have shown excellent water resistance, making them promising for proton exchange membranes (Yan et al., 2007).

  • Chiral Iron Disulfonate Catalyst for Enantioselective Synthesis : A chiral redox disulfonate iron complex has been reported to effectively promote the enantioselective oxidative cross-coupling between 2-naphthols and 2-aminonaphthalene derivatives, yielding optically enriched 2-amino-2'-hydroxy-1,1'-binaphthyls (NOBINs) (Dyadyuk et al., 2022).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specifics can vary depending on the compound and the context of the study. For “®-1,1’-binaphthyl-2,2’-disulfonamide”, more specific information would likely require further experimental studies or literature reviews. If you have access to scientific databases or libraries, they might be a good place to start. You could also consider reaching out to researchers in the field for more information. Please remember to handle all chemicals safely and responsibly.


properties

IUPAC Name

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMEMIQVSTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1'-binaphthyl-2,2'-disulfonamide

CAS RN

1245748-66-6, 1187629-41-9
Record name 1245748-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1187629-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ban, DM Du, H Liu, W Yang - 2010 - Wiley Online Library
Novel types of L‐proline‐based binaphthyl sulfonimides and sulfonamides were found to be efficient organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes to …

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